molecular formula C16H22N2O3 B3152765 [[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid CAS No. 743423-02-1

[[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid

Cat. No.: B3152765
CAS No.: 743423-02-1
M. Wt: 290.36 g/mol
InChI Key: XTTPRULHHFWTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid” is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid” can be represented by the SMILES notation: C1CCC(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 .

Safety and Hazards

“2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid” is intended for research use only and is not intended for diagnostic or therapeutic use .

Biochemical Analysis

Biochemical Properties

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects.

Metabolic Pathways

[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the concentrations of key metabolites and altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid within cells can determine its functional outcomes and its interactions with other biomolecules .

Properties

IUPAC Name

2-(N-[2-(cyclohexylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTPRULHHFWTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.